molecular formula C15H17NO2 B14558107 1H-Indole-3-carboxylic acid, cyclohexyl ester CAS No. 61698-98-4

1H-Indole-3-carboxylic acid, cyclohexyl ester

Cat. No.: B14558107
CAS No.: 61698-98-4
M. Wt: 243.30 g/mol
InChI Key: AYRQHOGDDRZLCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indole-3-carboxylic acid, cyclohexyl ester is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 1H-Indole-3-carboxylic acid, cyclohexyl ester typically involves the esterification of 1H-Indole-3-carboxylic acid with cyclohexanol. One common method is the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification reaction . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial production methods for this compound may involve similar esterification processes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

1H-Indole-3-carboxylic acid, cyclohexyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield 1H-Indole-3-carboxylic acid, while reduction with LiAlH4 can produce 1H-Indole-3-methanol .

Comparison with Similar Compounds

1H-Indole-3-carboxylic acid, cyclohexyl ester can be compared with other similar compounds, such as:

Properties

CAS No.

61698-98-4

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

cyclohexyl 1H-indole-3-carboxylate

InChI

InChI=1S/C15H17NO2/c17-15(18-11-6-2-1-3-7-11)13-10-16-14-9-5-4-8-12(13)14/h4-5,8-11,16H,1-3,6-7H2

InChI Key

AYRQHOGDDRZLCV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC(=O)C2=CNC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.